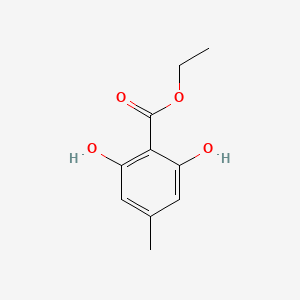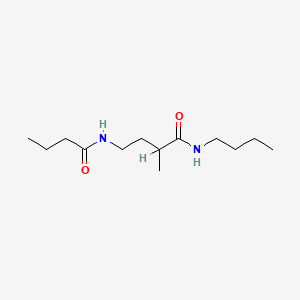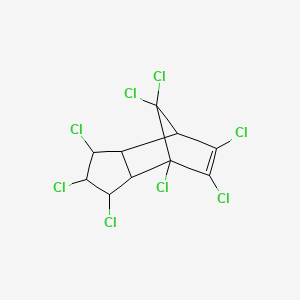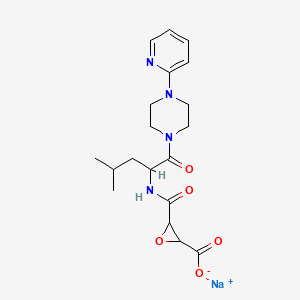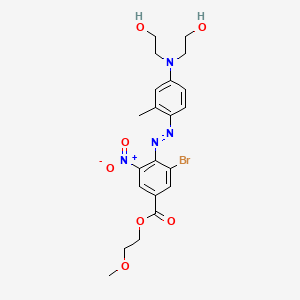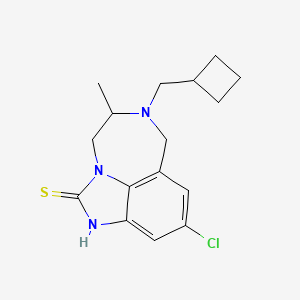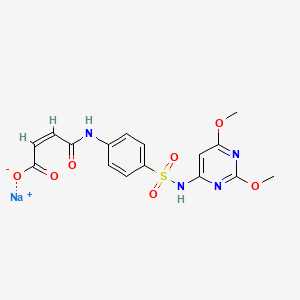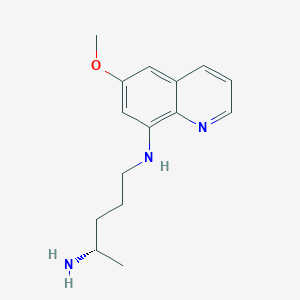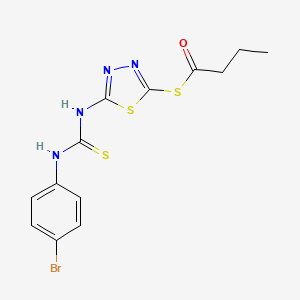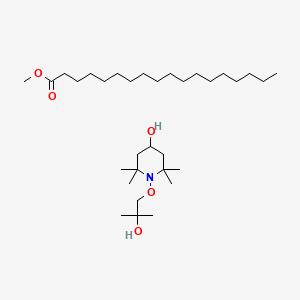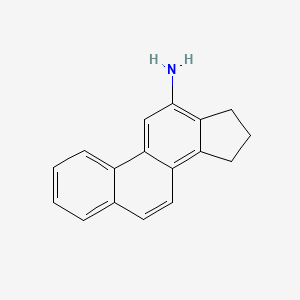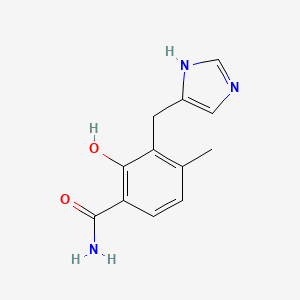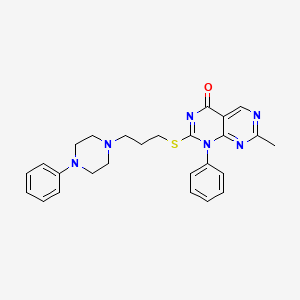
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-: is a complex organic compound that belongs to the class of pyrimidopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methyl, phenyl, and piperazinyl groups through nucleophilic or electrophilic substitution reactions.
Thioether Formation: Incorporation of the thioether linkage via thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can occur, including halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer, infections, and neurological disorders.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, such as kinase pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives: Compounds with similar core structures but different substituents.
Thioether-Linked Compounds: Other compounds containing thioether linkages with varying biological activities.
Uniqueness
The uniqueness of pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
142287-37-4 |
|---|---|
Molekularformel |
C26H28N6OS |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
7-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propylsulfanyl]pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H28N6OS/c1-20-27-19-23-24(28-20)32(22-11-6-3-7-12-22)26(29-25(23)33)34-18-8-13-30-14-16-31(17-15-30)21-9-4-2-5-10-21/h2-7,9-12,19H,8,13-18H2,1H3 |
InChI-Schlüssel |
AXCVDDMKLXLCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C(=N1)N(C(=NC2=O)SCCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


